molecular formula C10H8IN3O2 B8290543 4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole

4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole

Cat. No. B8290543
M. Wt: 329.09 g/mol
InChI Key: QRFOSYWJUHUESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H8IN3O2 and its molecular weight is 329.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole

Molecular Formula

C10H8IN3O2

Molecular Weight

329.09 g/mol

IUPAC Name

4-iodo-1-(3-methyl-4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H8IN3O2/c1-7-4-9(2-3-10(7)14(15)16)13-6-8(11)5-12-13/h2-6H,1H3

InChI Key

QRFOSYWJUHUESE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)I)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (2.33 g), 4-iodo-1H-pyrazole (2.91 g) and potassium carbonate (2.49 g) was heated and stirred in DMF (30 ml) at 140° C. for 4 hours. After cooling to room temperature, the reaction mixture was poured into ice water to separate out crystals. The obtained crystals were filtered, washed with water and dried, and 4-iodo-1-(3-methyl-4-nitrophenyl)-1H-pyrazole (4.60 g) was obtained.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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